molecular formula C10H16N2O B2371603 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one CAS No. 36210-76-1

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Cat. No. B2371603
Key on ui cas rn: 36210-76-1
M. Wt: 180.251
InChI Key: CLCIJTSYLYHCAX-UHFFFAOYSA-N
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Patent
US08901315B2

Procedure details

A mixture solution of 39.88 g (0.265 mol) of cyclohexylhydrazine HCl salt in 28.57 mL (0.265 mol) of methyl acetoacetate was heated for 1 hour at 120° C. After the reaction mixture was cooled to room temperature, dichloromethane was added to this mixture and the mixture was neutralized by 2N—NaOH aqueous solution. The organic layer was dried over with anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was treated with hexane to give crystalline and the crystalline was collected by filtration to give 33.84 g (71%) of the title compound.
Quantity
39.88 g
Type
reactant
Reaction Step One
Quantity
28.57 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([NH:8][NH2:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C:10](OC)(=[O:15])[CH2:11][C:12]([CH3:14])=O.[OH-].[Na+]>ClCCl>[CH:2]1([N:8]2[C:10](=[O:15])[CH2:11][C:12]([CH3:14])=[N:9]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
39.88 g
Type
reactant
Smiles
Cl.C1(CCCCC1)NN
Name
Quantity
28.57 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was treated with hexane
CUSTOM
Type
CUSTOM
Details
to give crystalline
FILTRATION
Type
FILTRATION
Details
the crystalline was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1N=C(CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.84 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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